3-chloro-2,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring, along with an amino group. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,4-dimethoxyaniline typically involves the chlorination of 2,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced into the reaction system. The reaction is carried out at elevated temperatures, around 95°C, for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-chloro-2,4-dimethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include oxidative stress and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxyaniline: Lacks the chlorine atom, leading to different reactivity and applications.
4-chloro-2,5-dimethoxyaniline: Similar structure but with different positioning of the chlorine and methoxy groups, affecting its chemical properties and uses
Uniqueness
3-chloro-2,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in various fields .
Properties
CAS No. |
93886-10-3 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
3-chloro-2,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 |
InChI Key |
BEZGHDRLDURVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.